molecular formula C25H23N3O6 B12020795 [4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

Cat. No.: B12020795
M. Wt: 461.5 g/mol
InChI Key: ULAJQQPFFSUXPJ-CVKSISIWSA-N
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Description

[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both aromatic and aliphatic components, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-(4-methylanilino)-2-oxoacetyl hydrazine, which is then reacted with 4-formylphenyl 3,4-dimethoxybenzoate under specific conditions to yield the final product. Common reagents used in these reactions include hydrazine hydrate, acetic anhydride, and various solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, methanol). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for biochemical research.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate apart is its unique combination of functional groups and structural complexity. This allows for a broader range of chemical reactions and applications compared to similar compounds.

Biological Activity

The compound [4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate, often referred to as a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Intermediate : The initial step includes the reaction of 4-toluidine with an acylating agent to form the oxo(4-toluidino)acetyl intermediate.
  • Coupling Reaction : This intermediate is then coupled with carbohydrazide under controlled conditions.
  • Bromination and Esterification : Subsequent bromination introduces a bromine atom, followed by esterification with 3,4-dimethoxybenzoic acid to yield the final product.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has shown activity against HeLa (cervical cancer), A2780 (ovarian cancer), and MSTO-211H (mesothelioma) cell lines.
  • GI50 Values : The GI50 values (the concentration required to inhibit cell growth by 50%) for the most potent derivatives were reported to be below 5 μM across these cell lines, indicating strong antiproliferative potential .
Cell LineGI50 Value (μM)
HeLa<5
A2780<5
MSTO-211H<5

The mechanism by which this compound exerts its biological effects involves:

  • Topoisomerase II Inhibition : It is suggested that the compound inhibits human DNA topoisomerase II, an enzyme crucial for DNA replication and repair, thereby inducing apoptosis in cancer cells.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring significantly affect biological activity, highlighting the importance of molecular structure in modulating therapeutic effects .

Comparative Studies

The compound's activity has been compared with other hydrazone derivatives. For instance:

  • Similar Compounds : Compounds like 4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl have been studied for similar biological activities but exhibit different potencies due to structural variations.
  • Antiproliferative Profiles : Comparative studies reveal that while some derivatives show lower GI50 values, others may have enhanced selectivity or reduced toxicity profiles.
Compound NameGI50 Value (μM)
This compound<5
4-BR-2-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl>10

Case Studies

  • Case Study on Anticancer Effects : A study focused on a series of hydrazone derivatives including our compound demonstrated significant cytotoxicity against multiple cancer cell lines. The research emphasized the role of specific functional groups in enhancing activity .
  • Antimicrobial Studies : Preliminary investigations also suggest potential antimicrobial properties, although these findings require further validation through rigorous testing.

Properties

Molecular Formula

C25H23N3O6

Molecular Weight

461.5 g/mol

IUPAC Name

[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C25H23N3O6/c1-16-4-9-19(10-5-16)27-23(29)24(30)28-26-15-17-6-11-20(12-7-17)34-25(31)18-8-13-21(32-2)22(14-18)33-3/h4-15H,1-3H3,(H,27,29)(H,28,30)/b26-15+

InChI Key

ULAJQQPFFSUXPJ-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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